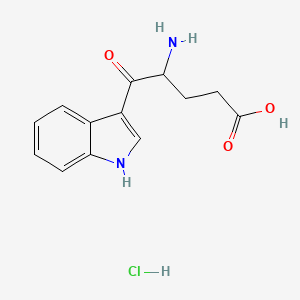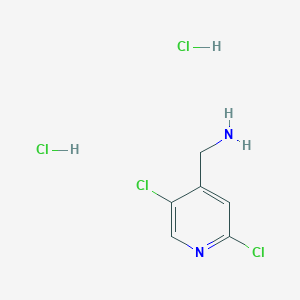
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride is an organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methanamine group
Preparation Methods
The synthesis of 1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine as the primary starting material.
Reaction with Formaldehyde: The 2,5-dichloropyridine is reacted with formaldehyde in the presence of a reducing agent to form the intermediate compound.
Amination: The intermediate compound undergoes amination with ammonia or an amine source to introduce the methanamine group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents.
Scientific Research Applications
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-Dichloropyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
(2-chloropyridin-4-yl)methanamine dihydrochloride: This compound has a similar structure but with only one chlorine atom on the pyridine ring.
(1-Methylpiperidin-4-yl)methanamine dihydrochloride: This compound features a piperidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H8Cl4N2 |
|---|---|
Molecular Weight |
249.9 g/mol |
IUPAC Name |
(2,5-dichloropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.2ClH/c7-5-3-10-6(8)1-4(5)2-9;;/h1,3H,2,9H2;2*1H |
InChI Key |
VMKDSNQACJLMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


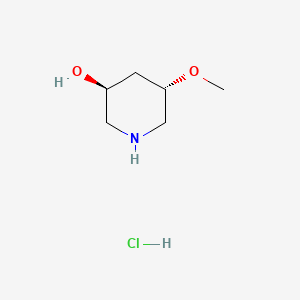
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
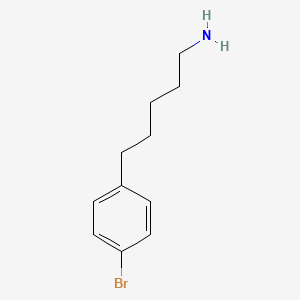
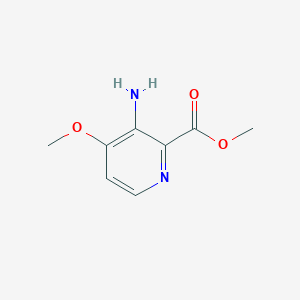
![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)
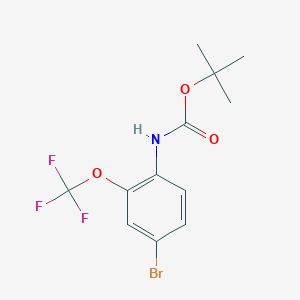

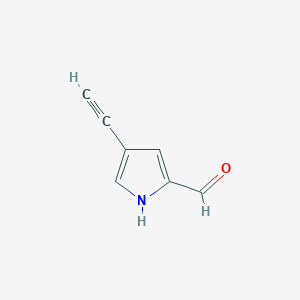
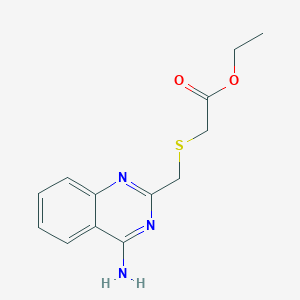
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
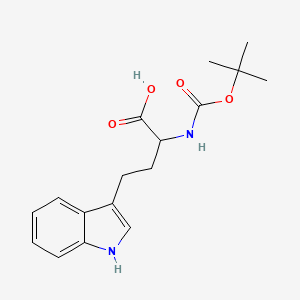
![2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
